

# Preclinical Profile of Radiprodil: A Novel Investigational Therapy for Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Radiprodil (also known as UCB3491) is an investigational drug currently under evaluation for its potential as a targeted therapy for various forms of epilepsy, particularly those associated with gain-of-function (GoF) mutations in genes encoding the N-methyl-D-aspartate (NMDA) receptor subunits.[1][2][3] This technical guide provides a comprehensive overview of the preclinical research on Radiprodil, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the preclinical rationale for Radiprodil's advancement into clinical trials for epilepsy.

### **Mechanism of Action: Targeting the GluN2B Subunit**

Radiprodil is a selective, potent, and orally active negative allosteric modulator (NAM) of the NMDA receptor, specifically targeting the GluN2B (also known as NR2B) subunit.[1][4] NMDA receptors are ionotropic glutamate receptors crucial for excitatory synaptic transmission, synaptic plasticity, learning, and memory. Dysfunction of these receptors, particularly gain-of-function mutations, has been implicated in the pathophysiology of several neurological disorders, including epilepsy.



By binding to an allosteric site on the GluN2B subunit, Radiprodil reduces the activity of NMDA receptors containing this subunit without completely blocking them. This modulatory action is believed to counteract the excessive neuronal excitation that leads to seizures in individuals with certain GRIN gene mutations. Preclinical studies have shown that Radiprodil retains its inhibitory effect on NMDA receptors with gain-of-function mutations.



Click to download full resolution via product page

Figure 1: Radiprodil's Mechanism of Action at the NMDA Receptor.

## **Preclinical Efficacy in Epilepsy Models**

Radiprodil has demonstrated significant anticonvulsant effects in various preclinical models of epilepsy. The following tables summarize the key quantitative findings from these studies.

# Table 1: Efficacy in the Audiogenic Seizure (AGS) Mouse Model



| Animal Model                                                                | Seizure<br>Induction                | Treatment                       | Key Findings      | Reference |
|-----------------------------------------------------------------------------|-------------------------------------|---------------------------------|-------------------|-----------|
| Grin2aS/S mice<br>(carrying the<br>GluN2A(N615S)<br>homozygous<br>mutation) | High-frequency<br>acoustic stimulus | Acute Radiprodil administration | Dose-dependent    |           |
|                                                                             |                                     |                                 | reduction in the  |           |
|                                                                             |                                     |                                 | onset and         |           |
|                                                                             |                                     |                                 | severity of       |           |
|                                                                             |                                     |                                 | audiogenic        |           |
|                                                                             |                                     |                                 | seizures. The     |           |
|                                                                             |                                     |                                 | incidence of AGS  |           |
|                                                                             |                                     |                                 | dropped from      |           |
|                                                                             |                                     |                                 | 75.5% in the      |           |
|                                                                             |                                     |                                 | vehicle-treated   |           |
|                                                                             |                                     |                                 | group to 6% in    |           |
|                                                                             |                                     |                                 | the group treated |           |
|                                                                             |                                     |                                 | with the highest  |           |
|                                                                             |                                     |                                 | dose (10 mg/kg).  |           |
|                                                                             |                                     |                                 | Radiprodil was    |           |
|                                                                             |                                     |                                 | more effective in |           |
|                                                                             |                                     |                                 | female mice.      | _         |
| Adult Mice                                                                  | Audiogenic<br>stimulus              | Radiprodil                      | Potent, dose-     |           |
|                                                                             |                                     |                                 | dependent         |           |
|                                                                             |                                     |                                 | protection        |           |
|                                                                             |                                     |                                 | against           |           |
|                                                                             |                                     |                                 | generalized       |           |
|                                                                             |                                     |                                 | clonic            |           |
|                                                                             |                                     |                                 | convulsions with  |           |
|                                                                             |                                     |                                 | a 50% effective   |           |
|                                                                             |                                     |                                 | dose (ED50) of    |           |
|                                                                             |                                     |                                 | 2.1 mg/kg.        |           |

Table 2: Efficacy in the Pentylenetetrazole (PTZ)-Induced Seizure Rat Model



| Animal Model                                                                           | Seizure<br>Induction                   | Treatment  | Key Findings                                                                                                                                                                                                                                                                              | Reference |
|----------------------------------------------------------------------------------------|----------------------------------------|------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Male Wistar rats<br>at different<br>postnatal (PN)<br>ages (PN7,<br>PN12, and<br>PN70) | Pentylenetetrazol<br>e (PTZ) injection | Radiprodil | Age-dependent anticonvulsant activity. The highest potency was observed in PN12 rats, where 10 mg/kg completely abolished tonic seizures. A dose of 3 mg/kg showed a statistically significant protective effect in PN12 rats. No significant activity was observed in PN70 (adult) rats. |           |

#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of Radiprodil.

#### Audiogenic Seizure (AGS) Model in Grin2aS/S Mice

- Animal Model: Grin2aS/S mice, which carry a homozygous GluN2A(N615S) mutation, were used. This model exhibits a seizure phenotype.
- Drug Administration: Mice were acutely treated with Radiprodil at various doses (1.5 mg/kg, 3 mg/kg, and 10 mg/kg) or vehicle.



- Seizure Induction: A high-frequency acoustic stimulus was presented to the mice to induce audiogenic seizures.
- Endpoint Measurement: The primary endpoints were the onset and severity of the induced seizures. The incidence of seizures was also recorded.





Click to download full resolution via product page

Figure 2: Workflow for the Audiogenic Seizure Model Experiment.

### Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

- Animal Model: Male Wistar rats at different postnatal (PN) ages (PN7, PN12, and PN70)
  were used to assess age-dependent effects.
- Drug Administration: Radiprodil was administered at varying doses.
- Seizure Induction: Seizures were induced by the administration of pentylenetetrazole (PTZ), a convulsant agent.
- Endpoint Measurement: The primary endpoint was the occurrence of generalized tonic-clonic seizures. The protective effect of Radiprodil against the tonic phase of the seizures was quantified.

### **Pharmacokinetics and Safety**

Preclinical studies have indicated that Radiprodil has a favorable pharmacokinetic profile and is generally well-tolerated. In healthy human subjects, the median time to maximum plasma concentration (tmax) is 4.0 hours, and the geometric mean half-life (t½) is 15.8 hours. Early clinical data in infants with Infantile Spasm Syndrome (ISS) also showed a good safety and pharmacokinetic profile.

#### **Transition to Clinical Development**

The promising preclinical data, demonstrating a clear mechanism of action and significant anticonvulsant efficacy in relevant animal models, have provided a strong rationale for the clinical development of Radiprodil for epilepsy. Radiprodil is currently being investigated in clinical trials for GRIN-related disorders, Infantile Spasms, Tuberous Sclerosis Complex, and Focal Cortical Dysplasia. The primary goals of these trials are to assess the safety, tolerability, pharmacokinetics, and efficacy of Radiprodil in reducing seizures and improving behavioral symptoms in patients.

#### Conclusion



The preclinical research on Radiprodil strongly supports its potential as a novel therapeutic agent for specific forms of epilepsy, particularly those driven by gain-of-function mutations in NMDA receptor subunits. Its selective mechanism of action as a GluN2B negative allosteric modulator, coupled with demonstrated efficacy in multiple animal models, underscores its promise as a targeted therapy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area. Continued investigation in ongoing clinical trials will be crucial in determining the ultimate clinical utility of Radiprodil for patients with epilepsy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of Radiprodil: A Novel Investigational Therapy for Epilepsy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819576#preclinical-research-on-radiprodil-for-epilepsy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com